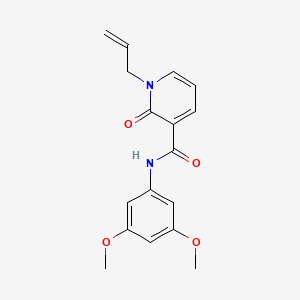

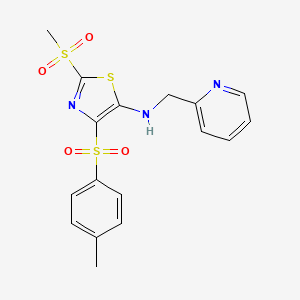

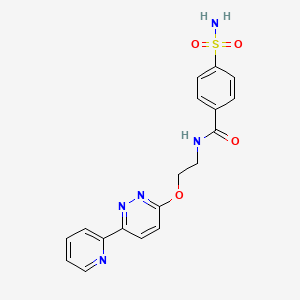

1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (1-AP) is a novel organic compound that has been used in a variety of scientific research applications. It is a derivative of the class of compounds known as pyridinecarboxamides and has been synthesized using a variety of methods. 1-AP has a wide range of biochemical and physiological effects that make it a useful tool in the laboratory.

Aplicaciones Científicas De Investigación

Modulation of Metal-Bound Water

Research has explored the modulation of metal-bound water in relation to Co(III) complexes, providing insights into the role of cysteine oxidation in enzymes like Co-nitrile hydratase. This study used ligands with carboxamide and thiolate groups, indicating the importance of these functional groups in biological systems, which can be related to compounds like 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (Tyler et al., 2003).

Intermolecular Interactions in Crystal Chemistry

The synthesis and crystal chemistry of compounds related to pyridine-2,6-dicarboxylic acid bisphenylamide, which shares structural similarities with the compound , have been analyzed. This research is essential for understanding the intermolecular interactions and crystal packing of such compounds (Malone et al., 1997).

Dehydrogenative Annulation in Synthesis

The synthesis of N-heterocycles, including pyrrolidine and tetrahydropyridine derivatives via electrochemical dehydrogenative annulation of N-allyl amides, is another area of research. This method, involving organic redox catalysts, demonstrates the potential of 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in the synthesis of complex cyclic structures (Wu et al., 2018).

Functionalized N-Heterocyclic Carbene Complexes

Research on palladium complexes with pyridine-functionalized N-heterocyclic carbene ligands offers insights into the chemistry of complexes, which might be relevant to understanding the behavior and applications of 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in various reactions (Danopoulos et al., 2007).

Synthesis of Bicyclohexanone Derivatives

The conversion of N-allylynamides into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, using gold-catalyzed oxidative cyclopropanation, illustrates the potential for diverse organic synthesis applications of compounds like 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (Wang et al., 2013).

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-4-7-19-8-5-6-15(17(19)21)16(20)18-12-9-13(22-2)11-14(10-12)23-3/h4-6,8-11H,1,7H2,2-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCHBMXDARQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)

![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)

![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)